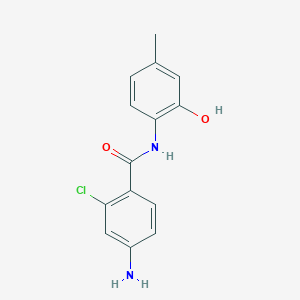

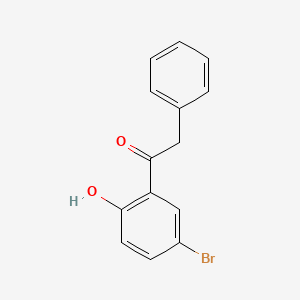

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

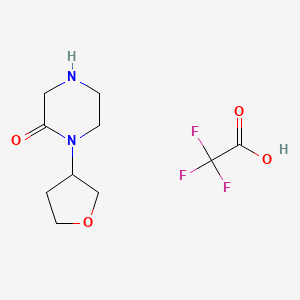

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide (ACM-HMPB) is a small molecule that has been the focus of several scientific studies due to its potential applications in laboratory experiments and research. ACM-HMPB is a synthetic compound that is used as a model compound for various biochemical, physiological, and pharmacological studies.

Aplicaciones Científicas De Investigación

Chemoselective N-benzoylation and Biological Interest

Singh, Lakhan, and Singh (2017) described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant for synthesizing benzamide derivatives, which have applications in various biological contexts (Singh, Lakhan, & Singh, 2017).

Antioxidant Potential and Electrochemical Oxidation

Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their capacity as powerful antioxidants. This study is crucial for understanding the mechanisms behind the antioxidant activities of such compounds, which are important for developing new therapeutic agents (Jovanović et al., 2020).

Histone Deacetylase Inhibition for Cancer Treatment

Zhou et al. (2008) discovered a benzamide derivative with selective histone deacetylase (HDAC) inhibition properties, showing significant antitumor activity and highlighting the potential of such compounds in cancer therapy (Zhou et al., 2008).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives starting from a benzamide compound, demonstrating moderate to good antimicrobial activities against various microorganisms. This research provides a foundation for developing new antimicrobial agents based on benzamide structures (Bektaş et al., 2007).

Characterization of Crystalline Forms

Yanagi et al. (2000) prepared and characterized two polymorphs of a benzamide derivative, contributing to the understanding of its physical properties and stability. Such knowledge is essential for the pharmaceutical development of benzamide-based drugs (Yanagi et al., 2000).

Mecanismo De Acción

Target of Action

It is known that benzamide derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making benzamide derivatives valuable for treatment development .

Mode of Action

Benzamide derivatives are known to interact with their targets, leading to changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

Benzamide derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with benzamide derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.

Propiedades

IUPAC Name |

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15/h2-7,18H,16H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPPFRVAYMICSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2983213.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2983217.png)

![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2983221.png)

![Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate](/img/structure/B2983222.png)

![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2983227.png)